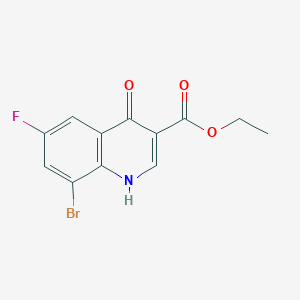

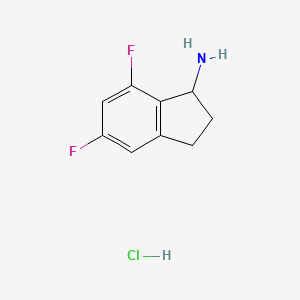

5,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with the CAS Number: 1229784-79-5 . It has a molecular weight of 205.63 . The compound is solid in physical form .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H9F2N.ClH/c10-6-3-5-1-2-8(12)9(5)7(11)4-6;/h3-4,8H,1-2,12H2;1H .Physical And Chemical Properties Analysis

The compound is solid in physical form . It is stored at normal temperature .Aplicaciones Científicas De Investigación

Photophysical Properties and Self-Assembly Behaviors

Polyfluorene derivatives, including those with amine groups, have been studied extensively for their photophysical properties and self-assembly behaviors. For instance, the primary amine groups on side chains of polyfluorene derivatives significantly influence their solubility, surface morphologies, and electroluminescence properties. Such materials exhibit pure blue electroluminescence, indicating potential applications in polymer light-emitting diode (PLED) devices (Guo et al., 2009).

Gas/Vapor Sorption and Sensing Applications

Amine-functionalized metal-organic frameworks (MOFs) demonstrate notable capabilities in gas/vapor sorption and sensing applications. For example, a specifically designed MOF showed selective and ultrafast detection of 2,4,6-trinitrophenol (TNP) in water and in the vapor phase. The MOF's design enables high selectivity and fast response times, making it a promising material for environmental monitoring and chemical sensing (Das & Mandal, 2018).

Lipophilic Hydrogen Bond Donor Properties

Research has delved into the properties of the difluoromethyl group as a lipophilic hydrogen bond donor. This group is considered a bioisostere for hydroxyl, thiol, or amine groups. Studies on a series of difluoromethyl anisoles and thioanisoles indicate that while the difluoromethyl group acts as a hydrogen bond donor, its characteristics differ from those of hydroxyl groups. Such insights are crucial for the rational design of drugs containing the difluoromethyl moiety (Zafrani et al., 2017).

Photocatalytic Hydrodefluorination

Research in photocatalytic hydrodefluorination highlights methods that begin with easily accessible perfluoroarenes and selectively reduce the C-F bonds. This approach enables facile access to partially fluorinated arenes, crucial for materials science, pharmaceutical, and agrochemical industries (Senaweera et al., 2014).

Coordinative Properties of Highly Fluorinated Solvents

The coordinative properties of perfluorinated solvents with amino and ether groups are a significant area of study. Despite their widespread use, the quantitative extent of their inertness and interactions with inorganic monocations has been poorly understood. Investigations into fluorous liquid-membrane cation-selective electrodes provide insights into these interactions, which are crucial for the application fields of these solvents (Boswell et al., 2005).

Safety and Hazards

Propiedades

IUPAC Name |

5,7-difluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N.ClH/c10-6-3-5-1-2-8(12)9(5)7(11)4-6;/h3-4,8H,1-2,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGKCSOJPKGCKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C(=CC(=C2)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2828308.png)

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopentylmethanone](/img/structure/B2828309.png)

![[5-(3,4-dihydroxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2828314.png)

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methyl-3,5-dinitrobenzenesulfonamide](/img/structure/B2828317.png)

![1-[(3,4-Dimethoxyphenyl)sulfonyl]proline](/img/structure/B2828318.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide](/img/structure/B2828321.png)

![2-(methylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2828322.png)